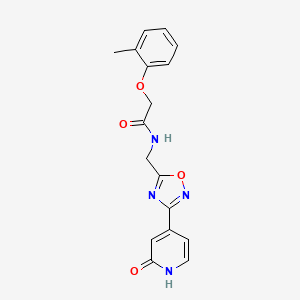

![molecular formula C14H14F3N5O2 B2519409 6-氧代-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-1,6-二氢吡啶-3-甲酰胺 CAS No. 2034520-13-1](/img/structure/B2519409.png)

6-氧代-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-1,6-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

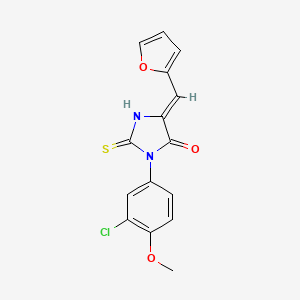

6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.

The exact mass of the compound 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2型糖尿病治疗

西格列汀是一种口服有效的、强效的、选择性的二肽基肽酶IV(DPP4)抑制剂。它通过抑制DPP4的降解来有效地提高胰高血糖素样肽-1(GLP-1)的水平。GLP-1在葡萄糖稳态中起着至关重要的作用,它刺激胰岛素分泌并抑制胰高血糖素释放。因此,西格列汀被广泛用于2型糖尿病的管理。它改善了葡萄糖耐量并有助于调节血糖水平 .

癌症干细胞抑制

最近的研究已经探索了DPP4抑制剂在癌症治疗中的潜力。西格列汀作为一种DPP4抑制剂,在抑制癌症干细胞相关蛋白方面显示出前景。通过靶向DPP4,它可能有助于克服肾细胞癌中的酪氨酸激酶抑制剂耐药性 .

抗肿瘤活性

除了在糖尿病管理中的作用外,西格列汀还表现出抗肿瘤活性。它已被评估针对各种癌细胞系,包括A549(肺癌)、MCF-7(乳腺癌)和HeLa(宫颈癌)。该化合物表现出优异的效力,其IC50值分别为0.83 μM、0.15 μM和2.85 μM。值得注意的是,它还在纳摩尔水平上抑制c-Met激酶 .

主要炸药

有趣的是,西格列汀衍生物已被研究用于其作为主要炸药的潜力。含有[1,2,4]三唑并[4,3-a]吡嗪骨架的化合物,如西格列汀,表现出高爆轰性能。虽然它们很敏感,但它们计算出的爆轰速度(Dv)和压力(P)令人印象深刻。这些发现表明其在高能材料领域可能有应用 .

神经保护和神经退行性疾病

新兴证据表明,DPP4抑制剂,包括西格列汀,可能具有神经保护作用。它们可能在减轻阿尔茨海默病和帕金森病等神经退行性疾病中发挥作用。然而,这一领域需要更多的研究。

总之,西格列汀的多方面特性超越了糖尿病管理,使其成为各种科学领域感兴趣的化合物。研究人员正在继续探索其潜在应用,其独特的结构为进一步研究提供了基础 . 如果你有任何具体的问题或需要更多细节,请随时提问!😊

作用机制

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the blood . This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .

Biochemical Pathways

The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner . Additionally, GLP-1 suppresses glucagon secretion from pancreatic alpha cells, which reduces hepatic glucose production .

Pharmacokinetics

The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic levels in the body when administered orally .

Result of Action

The overall effect of this compound’s action is an improvement in glucose tolerance . This is achieved through the combined effects of increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .

属性

IUPAC Name |

6-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c15-14(16,17)9-3-4-22-10(5-9)20-21-11(22)7-19-13(24)8-1-2-12(23)18-6-8/h1-2,6,9H,3-5,7H2,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSIKOGMVFQGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B2519337.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)

![2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519341.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2519349.png)